molecular formula C11H13BN2O2 B14088247 (2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid

(2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14088247
M. Wt: 216.05 g/mol
InChI Key: UICJQVKYEALPBB-UHFFFAOYSA-N
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Description

(2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyano group, a pyrrolidine ring, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters and anhydrides.

    Reduction: Primary amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

(2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyano-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano group and the pyrrolidine ring, which enhance its reactivity and binding properties. These features make it a valuable compound in various chemical, biological, and industrial applications.

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

(2-cyano-4-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H13BN2O2/c13-8-9-7-10(14-5-1-2-6-14)3-4-11(9)12(15)16/h3-4,7,15-16H,1-2,5-6H2

InChI Key

UICJQVKYEALPBB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)C#N)(O)O

Origin of Product

United States

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